

# Guazatine Acetate: A Comparative Analysis of its Antifungal Spectrum

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Guazatine acetate salt*

Cat. No.: *B1212337*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activity of **guazatine acetate salt** against a range of fungal pathogens, benchmarked against established antifungal agents. The information is intended to support research and development efforts in the field of antifungal drug discovery.

## Executive Summary

Guazatine acetate is a non-systemic, contact fungicide with a broad spectrum of activity against various fungal species, including several plant pathogens.<sup>[1][2][3]</sup> Its primary application has been in agriculture for seed treatment and post-harvest protection of fruits.<sup>[1][2]</sup> This guide presents available data on its antifungal efficacy, comparing it with well-established antifungal drugs: fluconazole, amphotericin B, voriconazole, and terbinafine. While quantitative data for guazatine acetate against many fungal species is limited in publicly available literature, this guide summarizes the existing information to provide a comparative overview.

## Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of guazatine acetate and comparator antifungal agents against various fungal species. MIC values represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

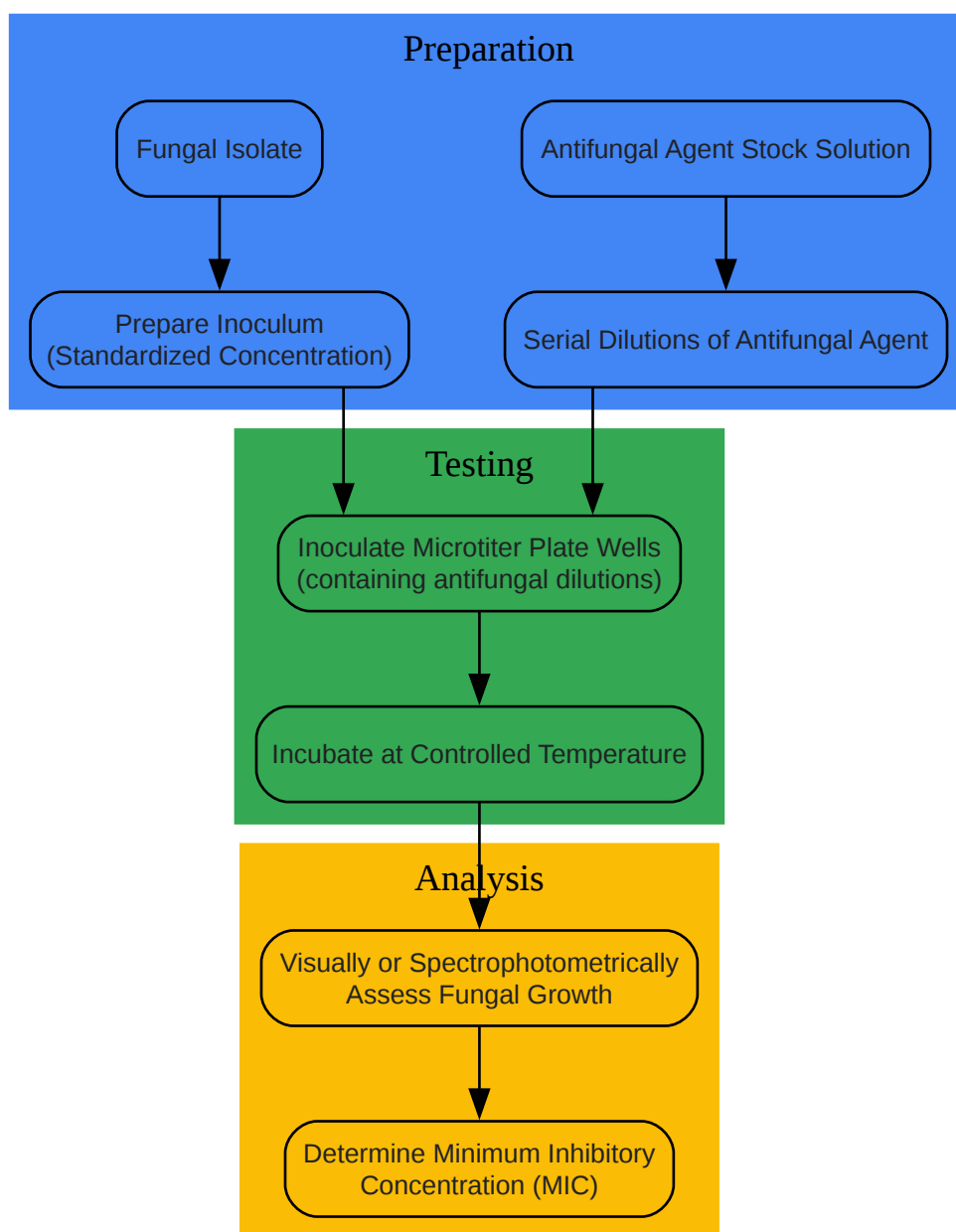
Fungal Species	Guazatine Acetate (µg/mL)	Fluconazole (µg/mL)	Amphoteric in B (µg/mL)	Voriconazole (µg/mL)	Terbinafine (µg/mL)
Plant Pathogens					
Fusarium spp.	Data not available	≥64[4]	0.125 - >16[4][5]	0.5 - >32[4][5]	>64[6]
Septoria spp.	Data not available	Data not available	Data not available	Data not available	Data not available
Tilletia caries	Data not available	Data not available	Data not available	Data not available	Data not available
Helminthosporium spp.	Data not available	Data not available	Data not available	Data not available	Data not available
Geotrichum candidum	Data not available	Elevated MICs reported[7]	Low MICs reported[7]	Low MICs reported[7]	Data not available
Penicillium digitatum	ED50: ~0.05 (wild type), ~0.5 (resistant)[8]	Data not available	Data not available	Data not available	Data not available
Penicillium italicum	Data not available	Data not available	Data not available	Data not available	Data not available
Human Pathogens					
Candida albicans	MIC50: 5 µM (for a component against fluconazole-resistant strain)[9]	0.25 - 8[10]	0.06 - 1.0[11]	≤0.007 - 0.25[12][13]	0.25 - 8.0[14]

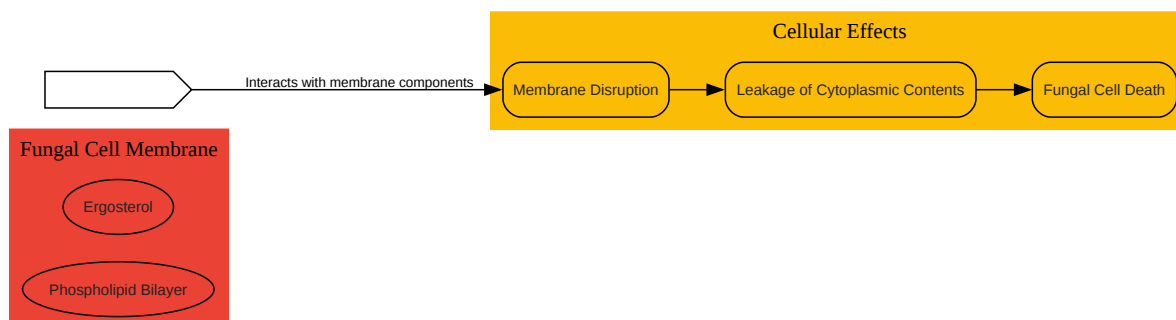
Note: Data for guazatine acetate against many of the listed plant pathogens is not readily available in the form of standardized MIC values. The provided ED50 values for *Penicillium digitatum* indicate the concentration required to inhibit 50% of the fungal population. One study reported the MIC50 of a specific component of guazatine against a fluconazole-resistant strain of *Candida albicans* in molar concentration.

## Experimental Protocols

The data presented in this guide for the comparator antifungal agents are primarily based on standardized antifungal susceptibility testing methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI).<sup>[4][15]</sup> These methods include:

- **Broth Dilution Method (CLSI M27 and M38):** This method involves preparing serial dilutions of the antifungal agent in a liquid broth medium. The fungal inoculum is added to each dilution, and the MIC is determined as the lowest concentration that inhibits visible growth after incubation. This is a quantitative method that provides a precise MIC value.
- **Disk Diffusion Method (CLSI M44):** This method involves placing paper disks impregnated with a specific concentration of an antifungal agent onto an agar plate inoculated with the fungus. The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured to determine the susceptibility of the fungus.





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Address: 3281 E Guasti Rd

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